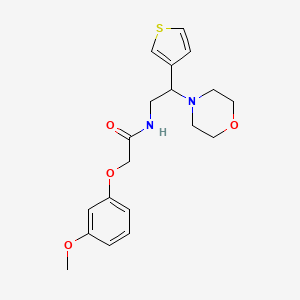
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, with the CAS number 923220-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O4S with a molecular weight of 376.5 g/mol. The compound features a morpholine ring, a thiophene moiety, and a methoxyphenoxy group, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are some key findings:
Antimicrobial Activity
Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial properties.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| Candida albicans | 12 |
Anti-inflammatory Activity
The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes in inflammatory pathways.
- Receptor Modulation : It could bind to receptors involved in pain and inflammation, altering their activity.
- Electrophilic Substitution : The thiophene moiety may participate in electrophilic aromatic substitution reactions, enhancing its reactivity and potential biological interactions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various thiophene derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of thiophene-containing compounds. The study reported that derivatives showed a marked reduction in nitric oxide production in LPS-stimulated macrophages, indicating their potential for treating inflammatory diseases .
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-16-3-2-4-17(11-16)25-13-19(22)20-12-18(15-5-10-26-14-15)21-6-8-24-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQSHBFIPOOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













